Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction forms the core dihydropyridine structure, which is then functionalized with various substituents to achieve the final compound.
Chemical Reactions Analysis
ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new drugs for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE include other dihydropyridine derivatives such as:
Nifedipine: Used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar uses.
Nicardipine: Known for its use in managing angina and high blood pressure.
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties and applications.
Properties
Molecular Formula |
C31H28ClN3O4S |
---|---|
Molecular Weight |
574.1 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C31H28ClN3O4S/c1-3-38-25-17-11-10-16-24(25)34-26(36)19-40-30-22(18-33)27(21-14-8-9-15-23(21)32)28(31(37)39-4-2)29(35-30)20-12-6-5-7-13-20/h5-17,27,35H,3-4,19H2,1-2H3,(H,34,36) |
InChI Key |
NECSCLKGWFYKNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C3=CC=CC=C3)C(=O)OCC)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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